10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(2-methoxyphenyl)methanone
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Overview
Description
10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl(2-methoxyphenyl)methanone is a chemical compound with a complex structure that includes a dibenzoazepine core and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a suitable precursor to form the dibenzoazepine ring system, followed by functionalization to introduce the methoxyphenyl group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl(2-methoxyphenyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups such as halides or amines.
Scientific Research Applications
10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl(2-methoxyphenyl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and receptor binding.
Industry: The compound can be used in the development of new materials, such as organic light-emitting diodes (OLEDs) and other electronic devices
Mechanism of Action
The mechanism of action of 10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(2-methoxyphenyl)methanone involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dibenzoazepine derivatives such as:
- 10,11-Dihydro-5H-dibenz[b,f]azepine
- Iminodibenzyl
- Desipramine
- Trimipramine
Uniqueness
What sets 10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(2-methoxyphenyl)methanone apart from these similar compounds is the presence of the methoxyphenyl group, which can significantly alter its chemical properties and biological activity. This unique structural feature can enhance its binding affinity to certain targets and improve its efficacy in various applications .
Properties
IUPAC Name |
5,6-dihydrobenzo[b][1]benzazepin-11-yl-(2-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO2/c1-25-21-13-7-4-10-18(21)22(24)23-19-11-5-2-8-16(19)14-15-17-9-3-6-12-20(17)23/h2-13H,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGAUVGGWIDIBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2C3=CC=CC=C3CCC4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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